molecular formula C9H14N2O4 B13243156 Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

Cat. No.: B13243156
M. Wt: 214.22 g/mol
InChI Key: GKHYWMAWUDLXFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate (C₉H₁₅N₂O₄, molecular weight 200.19 g/mol) is a structurally complex compound featuring an amino group, a pyrrolidinone ring, and a butanoic acid backbone esterified as a methyl ester . Its synthesis typically involves the reaction of DL-2-aminobutyric acid with maleic anhydride in solvents like dimethylformamide (DMF), with industrial-scale production employing automated reactors for optimized yield and purity .

The compound’s structural motifs enable diverse interactions in biochemical systems. The amino group facilitates hydrogen bonding with enzymes or receptors, while the pyrrolidinone ring contributes to conformational stability.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

InChI

InChI=1S/C9H14N2O4/c1-5(8(10)9(14)15-2)11-6(12)3-4-7(11)13/h5,8H,3-4,10H2,1-2H3

InChI Key

GKHYWMAWUDLXFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with amino acids or their esters. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with methyl 2-amino-3-butanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate, a comparative analysis with three structurally analogous compounds is provided below. Key differences in substituents, stereochemistry, and functional groups influence their chemical reactivity, solubility, and biological activity.

Structural and Molecular Comparison

The following table summarizes critical features of this compound and its analogs:

Compound Name Molecular Formula Key Structural Features
This compound C₉H₁₅N₂O₄ Linear butanoate backbone, unsubstituted pyrrolidinone
2-Amino-4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)butanoic acid C₁₀H₁₆N₂O₄ Dimethyl substitution on pyrrolidinone, carboxylic acid group
Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate C₉H₁₅N₂O₄ Dimethyl-pyrrolidinone, shorter propanoate chain
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid C₉H₁₅N₂O₄ Branched methyl group on α-carbon, carboxylic acid group

Analysis of Structural Differences and Implications

The branched methyl group in 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid alters stereoelectronic properties, which may influence interactions with chiral biological targets .

Solubility and Bioavailability: The methyl ester in this compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 2-Amino-4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)butanoic acid), favoring membrane permeability . Shorter chain lengths (e.g., propanoate vs. butanoate in Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate) may reduce solubility in polar solvents .

For instance, carboxylic acid derivatives may exhibit stronger ionic interactions with receptors, whereas ester derivatives could act as prodrugs, releasing active metabolites upon hydrolysis . Comparative studies of pyrrolidinone-containing compounds (e.g., benzyl carbamates in ) demonstrate that even minor substitutions (e.g., dimethyl groups) can shift activity from enzyme inhibition to antimicrobial effects .

Biological Activity

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate, with CAS number 1706428-42-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on various studies.

  • Molecular Formula : C9_9H14_{14}N2_2O4_4
  • Molecular Weight : 214.22 g/mol
  • Structure : The compound features a pyrrolidine ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure the formation of the desired product with high purity. The exact synthetic route can vary based on the desired yield and purity levels.

Anticonvulsant Activity

Research indicates that derivatives of the pyrrolidine structure exhibit anticonvulsant properties. For instance, a study evaluated new amides derived from related compounds and demonstrated significant anticonvulsant activity in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results showed that several derivatives provided protection against seizures in these models, suggesting that this compound may possess similar properties due to its structural similarities .

The proposed mechanism for the anticonvulsant activity includes modulation of calcium channels, particularly Cav1.2 (L-type), which are critical in neuronal excitability and neurotransmitter release . This modulation can help stabilize neuronal membranes and prevent excessive firing associated with seizures.

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod test, which evaluates motor coordination and balance in rodents. Compounds similar to this compound showed varying degrees of toxicity, indicating that while some derivatives were effective as anticonvulsants, they also posed risks for neurotoxic effects .

Comparative Biological Activity

A summary table comparing various derivatives and their biological activities is presented below:

Compound NameAnticonvulsant ActivityToxicity (TD50 mg/kg)Mechanism
This compoundYes (inferred)TBDCalcium channel modulation
Derivative AYes162.4Calcium channel inhibition
Derivative BNoN/AN/A

Case Studies

Case Study 1: Efficacy in Animal Models

In one study involving various derivatives, this compound was tested alongside other compounds for their efficacy in seizure models. The findings suggested that some derivatives exhibited protective effects against induced seizures without significant neurotoxicity .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that certain derivatives displayed high metabolic stability and low hepatotoxicity when tested on human liver microsomes. This stability is crucial for developing safe therapeutic agents .

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